molecular formula C7H10N2O B1330575 4-AMINO-3,5-DIMETHYLPYRIDINE1-OXIDE CAS No. 76139-65-6

4-AMINO-3,5-DIMETHYLPYRIDINE1-OXIDE

Cat. No.: B1330575
CAS No.: 76139-65-6
M. Wt: 138.17 g/mol
InChI Key: MCEGLEZWTMEYSG-UHFFFAOYSA-N
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Description

4-AMINO-3,5-DIMETHYLPYRIDINE1-OXIDE is a heterocyclic organic compound that features a pyridine ring substituted with hydroxyl and imine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-AMINO-3,5-DIMETHYLPYRIDINE1-OXIDE can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylpyridine with hydroxylamine under acidic conditions to introduce the hydroxyl and imine functionalities. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to proceed efficiently.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to scalable production.

Chemical Reactions Analysis

Types of Reactions: 4-AMINO-3,5-DIMETHYLPYRIDINE1-OXIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.

    Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl or imine groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3,5-dimethylpyridine-4-one.

    Reduction: Formation of 1-amino-3,5-dimethylpyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

4-AMINO-3,5-DIMETHYLPYRIDINE1-OXIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-AMINO-3,5-DIMETHYLPYRIDINE1-OXIDE involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and imine groups allow the compound to form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

    3,5-Dimethylpyridine: Lacks the hydroxyl and imine groups, resulting in different chemical reactivity and biological activity.

    1-Hydroxy-2,4-dimethylpyridin-3-imine: Similar structure but different substitution pattern, leading to variations in chemical and biological properties.

    4-Hydroxy-3,5-dimethylpyridine:

Uniqueness: 4-AMINO-3,5-DIMETHYLPYRIDINE1-OXIDE is unique due to the presence of both hydroxyl and imine groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-hydroxy-3,5-dimethylpyridin-4-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-3-9(10)4-6(2)7(5)8/h3-4,8,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEGLEZWTMEYSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=C(C1=N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60313547
Record name 1-hydroxy-3,5-dimethylpyridin-4-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76139-65-6
Record name NSC272272
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272272
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-hydroxy-3,5-dimethylpyridin-4-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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